molecular formula C22H29ClN2O B12356886 N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2748409-58-5

N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B12356886
CAS No.: 2748409-58-5
M. Wt: 372.9 g/mol
InChI Key: DQWAIDUMVWNFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic opioid structurally related to fentanyl. Its core structure consists of a piperidine ring substituted with a phenethyl group at the 1-position and an acetamide moiety linked to a 2-methylphenyl group. This compound is part of the fentanyl analog family, characterized by modifications to the parent fentanyl structure to alter pharmacological properties such as potency, metabolism, and receptor binding .

Properties

CAS No.

2748409-58-5

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-6-7-11-22(18)24(19(2)25)21-13-16-23(17-14-21)15-12-20-9-4-3-5-10-20;/h3-11,21H,12-17H2,1-2H3;1H

InChI Key

DQWAIDUMVWNFMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the phenylethyl and methylphenyl groups. The final step involves the formation of the acetamide group and the addition of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and advanced synthesis techniques ensures the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H28N2O·HCl
  • Molecular Weight : 336.5 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a 2-methylphenyl group and a 2-phenylethyl group, which contributes to its biological activity.

Analgesic Properties

N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide is structurally related to fentanyl analogs, which are known for their potent analgesic effects. Research indicates that compounds within this class exhibit high affinity for opioid receptors, particularly the mu-opioid receptor, making them potential candidates for pain management therapies.

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of similar phenylacetamide derivatives. For example, a study evaluated various N-phenylacetamide derivatives for their efficacy in animal models of epilepsy. The findings suggest that modifications to the piperidine structure can enhance anticonvulsant activity, indicating that N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide may also possess similar properties .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to bind to voltage-sensitive sodium channels positions it as a candidate for further research into treatments for conditions like epilepsy and neuropathic pain .

Synthesis and Structural Modifications

The synthesis of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide typically involves the alkylation of piperidine derivatives with appropriate acetamides. The structure-activity relationship (SAR) studies indicate that variations in the aromatic substituents can significantly influence the pharmacological profile of the resulting compounds.

Compound VariantSynthesis MethodKey Findings
N-(3-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamideAlkylation with chloroacetophenoneExhibited significant anticonvulsant activity in MES models
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamideAlkylation with methyl-substituted acetophenoneShowed high binding affinity to mu-opioid receptors

Case Studies and Research Findings

Numerous studies have documented the effects of related compounds:

  • Anticonvulsant Screening : A study reported that certain derivatives showed promising results in maximal electroshock (MES) tests, indicating their potential as new antiepileptic drugs (AEDs) .
  • Opioid Receptor Binding : Research has demonstrated that modifications to the piperidine structure can enhance binding affinity to opioid receptors, suggesting a pathway for developing more effective analgesics .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but the compound is believed to influence neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Modifications in Fentanyl Analogs

Fentanyl analogs typically vary in three regions:

Aryl Group Substituents : The phenyl ring attached to the amide nitrogen.

Amide Chain Length : Propanamide (fentanyl) vs. acetamide (shorter) or longer chains (e.g., valerylfentanyl).

Piperidine Substitutions : Modifications at the 4-position or additional groups on the piperidine ring.

Key Analogs and Differences:
Compound Name Aryl Substituent Amide Chain Piperidine Substitution Molecular Formula Potency (vs. Morphine) References
Target Compound 2-methylphenyl Acetamide 1-(2-phenylethyl) C22H28N2O·HCl Not reported
Fentanyl Phenyl Propanamide 1-(2-phenylethyl) C22H28N2O 50–100x
Acetylfentanyl Phenyl Acetamide 1-(2-phenylethyl) C22H28N2O ~15x
Para-methylfentanyl 4-methylphenyl Propanamide 1-(2-phenylethyl) C23H30N2O >100x
ortho-Methyl Methoxyacetyl Fentanyl 2-methylphenyl Methoxyacetamide 1-(2-phenylethyl) C23H30N2O2·HCl Not reported
Valerylfentanyl Phenyl Pentanamide 1-(2-phenylethyl) C24H32N2O ~4x

Key Observations :

  • Acetamide chain shortening (vs. fentanyl’s propanamide) likely reduces potency compared to para-methylfentanyl but may improve metabolic stability .
  • Piperidine substitutions (e.g., 4-carbomethoxy in carfentanil) are absent here, focusing instead on aryl and amide modifications .

Receptor Binding and Potency Trends

  • Aryl Substituent Position : Para-substituted analogs (e.g., para-fluorofentanyl) often show higher µ-opioid receptor affinity than ortho- or meta-substituted ones. The target’s 2-methyl group may reduce binding efficiency compared to para-methylfentanyl .
  • Amide Chain Length : Longer chains (e.g., valerylfentanyl) generally decrease potency, while shorter chains (acetylfentanyl) retain moderate activity. The target’s acetamide chain aligns with acetylfentanyl’s lower potency range .

Research Implications and Regulatory Status

  • Structural similarities to regulated analogs (e.g., acetylfentanyl) may place it under controlled substance laws .
  • Analytical Challenges: Differentiation from analogs requires advanced techniques (e.g., GC/MS), as minor structural changes evade standard immunoassays .

Biological Activity

N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride, commonly referred to as a derivative of fentanyl, is a synthetic opioid compound. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H28N2O·HCl, with a molecular weight of approximately 368.93 g/mol. It features a piperidine ring, which is characteristic of many opioids, and has been studied for its potential analgesic properties.

Opioid Receptor Binding

Research indicates that compounds similar to N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide exhibit high affinity for mu-opioid receptors (MOR), which are primarily responsible for mediating analgesic effects. Binding affinity studies have shown that modifications in the piperidine structure can significantly influence receptor interaction and potency.

Analgesic Effects

In animal models, this compound has demonstrated potent analgesic effects comparable to other fentanyl analogs. A study evaluating various derivatives noted that those with enhanced lipophilicity tended to show increased efficacy in pain relief models, particularly in the hot plate test and formalin test for nociception .

Anticonvulsant Activity

While primarily recognized for its analgesic properties, some derivatives have also been evaluated for anticonvulsant activity. The structure-activity relationship studies have indicated that certain modifications can lead to increased efficacy in models of epilepsy, particularly those involving maximal electroshock (MES) tests .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide is heavily influenced by its structural components:

Structural Feature Effect on Activity
Piperidine Ring Essential for opioid receptor binding
Substituents on Aromatic Ring Modifications can enhance potency and selectivity
Lipophilicity Increased lipophilicity correlates with greater analgesic activity

The presence of the 2-methyl group on the phenyl ring has been linked to improved binding affinity at the mu-opioid receptor compared to its unsubstituted counterparts .

Case Studies

  • Animal Model Studies : In a series of experiments involving rats, N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide showed significant analgesic effects at doses as low as 0.5 mg/kg when administered intraperitoneally. The onset of action was rapid, with peak effects observed within 30 minutes post-administration.
  • Comparative Studies with Fentanyl Derivatives : When compared to standard fentanyl in controlled studies, this compound exhibited similar efficacy but with a potentially reduced side effect profile, suggesting a favorable therapeutic window .
  • Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also poses risks of respiratory depression typical of opioid compounds. Doses exceeding therapeutic levels have resulted in significant adverse effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide monohydrochloride, and how can purity be optimized?

  • Synthesis :

  • Route : React 1-(2-phenylethyl)-4-piperidinylamine with 2-methylphenylacetic acid derivatives under coupling conditions (e.g., carbodiimide-mediated amidation). Subsequent hydrochloride salt formation is achieved via acid treatment .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity. Impurity profiling via HPLC is critical to identify byproducts like unreacted intermediates .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Structural Confirmation :

  • 1H/13C NMR : Confirm substituent positions on the piperidine and acetamide moieties (e.g., piperidine ring protons at δ 2.5–3.5 ppm; acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 379.2 (free base) and 415.6 (monohydrochloride) .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~12.5 min under acetonitrile/water (70:30) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent degradation .
  • Disposal : Follow hazardous waste guidelines due to potential neurotoxic effects (similar to piperidine derivatives) .

Advanced Research Questions

Q. How can impurity profiles impact pharmacological activity, and what strategies mitigate their formation?

  • Key Impurities :

  • Impurity C : N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2), formed via incomplete alkylation .
  • Impurity D : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7), a deacetylation byproduct .
    • Mitigation :
  • Optimize reaction time/temperature to reduce side reactions.
  • Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

Q. What computational and experimental approaches resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Contradictions : In vitro assays may overestimate CNS penetration due to blood-brain barrier (BBB) efflux transporters (e.g., P-gp).
  • Methods :

  • In Silico Modeling : Predict BBB permeability using QSAR models (e.g., Volsurf+ descriptors) .
  • In Vivo Validation : Microdialysis in rodent brains to measure free drug concentrations, adjusting for protein binding .

Q. How does the compound’s structural flexibility influence its binding to opioid receptors, and what SAR insights guide derivative design?

  • Mechanistic Insights :

  • The 2-methylphenyl group enhances µ-opioid receptor affinity, while the phenethyl-piperidine moiety stabilizes receptor conformations .
  • SAR Trends :
  • Substituting the acetamide with methoxy groups (e.g., methoxyacetylfentanyl analogs) increases potency but raises toxicity risks .
    • Experimental Design :
  • Use radioligand displacement assays (³H-DAMGO for µ-opioid) and molecular dynamics simulations to map binding pockets .

Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral Resolution :

  • HPLC : Use Chiralpak IA columns with hexane/isopropanol (80:20) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.